molecular formula C20H18FN3O B2776053 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-70-7

1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2776053
CAS No.: 899959-70-7
M. Wt: 335.382
InChI Key: SYLAQGFZQZKVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure that combines a fluorophenyl group with a dihydropyrrolo[1,2-a]pyrazine core, making it a valuable scaffold for drug development and other scientific applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-17-10-5-4-9-16(17)19-18-11-6-12-23(18)13-14-24(19)20(25)22-15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLAQGFZQZKVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the core dihydropyrrolo[1,2-a]pyrazine structure. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide stands out due to its unique combination of a fluorophenyl group and a dihydropyrrolo[1,2-a]pyrazine core. Similar compounds include:

Biological Activity

1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrrolo[1,2-a]pyrazine class and is characterized by a carboxamide functional group and fluorinated phenyl rings. The synthesis typically involves the condensation of 2-fluoroaniline with an appropriate acyl chloride followed by cyclization under acidic conditions. Various synthetic routes can be optimized to enhance yield and purity.

Property Details
IUPAC Name This compound
Molecular Formula C20H17F2N3O
Molecular Weight 353.37 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that derivatives of pyrrolo[1,2-a]pyrazines can induce apoptosis in human adenocarcinoma cells such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values in the micromolar range .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. The presence of fluorine atoms may enhance binding affinity to enzymes or receptors involved in cell proliferation and survival pathways. This interaction may lead to inhibition of key signaling pathways associated with tumor growth.

Study 1: Cytotoxic Evaluation

In a recent study published in Molecules, a series of pyrrolo[1,2-b]pyridazines were synthesized and evaluated for their cytotoxic effects. The results indicated that certain derivatives exhibited low toxicity towards plant cells while demonstrating significant cytotoxicity against human cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of related compounds highlighted that modifications at the phenyl ring could substantially affect biological activity. The introduction of electron-withdrawing groups like fluorine enhanced anticancer activity compared to non-fluorinated analogs .

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemp (°C)Yield (%)
Core CyclizationDMFCuI10065–75
Amide CouplingTHFEDC/HOBtRT80–85

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) confirm fluorophenyl and phenyl groups. Pyrrolo-pyrazine protons appear as multiplet signals (δ 3.0–4.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm; fluorinated carbons show splitting .
  • MS : Molecular ion peaks (e.g., [M+H]+) match theoretical molecular weight .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and NH bend (~3300 cm⁻¹) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. pyridinyl substituents) impact biological activity?

Methodological Answer:

  • Fluorophenyl : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in neuroactive compounds .
  • Pyridinyl : Increases water solubility but may reduce receptor binding affinity compared to fluorophenyl .
  • SAR Study Example :
    • Table 2: Substituent Effects on Enzyme Inhibition (IC₅₀)
SubstituentTarget EnzymeIC₅₀ (μM)
2-FluorophenylNMT-16.0
4-PyridinylNMT-125.0
2,4-DichlorophenylCYP45012.3
  • Data from suggest fluorophenyl derivatives exhibit superior target engagement.

Advanced: How can computational modeling predict binding modes of this compound with biological targets like N-Myristoyltransferase (NMT)?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) with crystal structures (e.g., yeast NMT PDB: 1IYL) to model interactions .
  • Key Interactions :
    • Fluorophenyl group occupies hydrophobic pockets.
    • Carboxamide forms hydrogen bonds with catalytic residues (e.g., Leu451) .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Experimental Design :
    • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial) .
    • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 μM) .
  • Data Analysis :
    • Mechanistic Studies : Test if bioactivity stems from redox modulation (antioxidant) vs. target-specific inhibition (e.g., NMT) .
    • Meta-Analysis : Compare substituent effects; dichlorophenyl derivatives may favor antimicrobial over anticancer activity .

Basic: What purification strategies are effective for isolating this compound, and how is purity validated?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography (hexane:EtOAc gradient) or HPLC (C18 column, acetonitrile/water) .
  • Purity Validation :
    • HPLC : ≥95% purity with single peak at λ = 254 nm .
    • Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 62.68% vs. 62.78%) .

Advanced: What strategies optimize enantioselectivity in asymmetric synthesis of related pyrrolo-pyrazines?

Methodological Answer:

  • Chiral Catalysts : BINOL-derived phosphoric acids induce enantioselectivity (up to 95% ee) in [3+2] cycloadditions .
  • Reaction Design :
    • Solvent : Non-polar solvents (toluene) enhance stereocontrol.
    • Temp : Lower temps (0–25°C) reduce racemization .

Advanced: How do metabolic stability assays inform the pharmacokinetic profile of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat); measure parent compound depletion via LC-MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
  • Key Findings : Fluorophenyl derivatives show t₁/₂ > 2 hours in human microsomes, suggesting moderate stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles due to potential neurotoxicity (analogous to pyrrolo-pyrazines in ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize with 10% NaOH before disposal .

Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding to dynamic targets like GPCRs?

Methodological Answer:

  • Crystallization : Co-crystallize with engineered GPCRs (e.g., β2-adrenergic receptor) in lipidic cubic phase .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.5 Å) structures .
  • Analysis : Map electron density to confirm fluorophenyl positioning in orthosteric/allosteric pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.